Investigational Chemical Profile: 2-(1-Aminocyclopropyl)ethan-1-ol Hydrochloride
Investigational Chemical Profile: 2-(1-Aminocyclopropyl)ethan-1-ol Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the known and predicted chemical properties of 2-(1-Aminocyclopropyl)ethan-1-ol hydrochloride (IUPAC Name: 2-(1-aminocyclopropyl)ethanol;hydrochloride). Due to the limited availability of published experimental data for this specific molecule, this document synthesizes information from supplier safety data sheets, extrapolations from structurally related analogs, and established principles of organic chemistry. It is intended for researchers, scientists, and drug development professionals interested in novel chemical scaffolds. The guide covers molecular identification, predicted physicochemical properties, a proposed synthetic pathway, safety and handling protocols, and potential applications in medicinal chemistry, particularly focusing on the strategic value of the aminocyclopropyl motif.
Chemical Identity and Structure
2-(1-Aminocyclopropyl)ethan-1-ol hydrochloride is a primary amine and alcohol, presented as its hydrochloride salt. The structure incorporates a unique and highly strained cyclopropyl ring directly attached to a carbon bearing an amino group, and an adjacent ethanol moiety. This combination of functional groups suggests potential for diverse chemical interactions and biological activity.
| Identifier | Value | Source |
| IUPAC Name | 2-(1-aminocyclopropyl)ethanol;hydrochloride | AK Scientific, Inc.[1] |
| Molecular Formula | C5H12ClNO | AK Scientific, Inc.[1] |
| Molecular Weight | 137.61 g/mol | AK Scientific, Inc.[1] |
| Canonical SMILES | C1C(C1)(N)CCO.Cl | Inferred from structure |
| InChI Key | Inferred, not available | |
| CAS Number | Not available | |
| Catalog Number | 7866CY | AK Scientific, Inc.[1] |
Predicted Physicochemical Properties
| Property | Predicted Value / Observation | Rationale / Comparative Data |
| Physical State | White to off-white solid | Typical for small molecule amine hydrochlorides. |
| Melting Point | Not available; likely >150 °C | Amine hydrochlorides are ionic salts and generally have high melting points. |
| Boiling Point | Not available; decomposes | Likely to decompose before boiling at atmospheric pressure. |
| Solubility | Soluble in water; Soluble in methanol/ethanol; Sparingly soluble in polar aprotic solvents (e.g., DMSO, DMF); Insoluble in non-polar solvents (e.g., hexanes, ether). | The hydrochloride salt form and the presence of hydroxyl and ammonium groups confer high polarity and hydrogen bonding capability, favoring solubility in polar protic solvents. |
| pKa (Ammonium) | ~9-10 | Estimated based on typical primary alkyl ammonium ions. The cyclopropyl group may have a minor electronic effect. |
Proposed Synthesis and Reaction Chemistry
A definitive, published synthetic route for 2-(1-Aminocyclopropyl)ethan-1-ol hydrochloride has not been identified. However, a plausible and efficient synthesis can be proposed based on established methodologies for the creation of 1,2-amino alcohols and the functionalization of cyclopropane rings.
Proposed Retrosynthetic Analysis
A logical approach involves the reduction of an amino acid or a corresponding ester. The key precursor would be 1-amino-cyclopropanecarboxylic acid or its ethyl ester, which can be elaborated to the target alcohol.
Caption: Retrosynthetic analysis for 2-(1-Aminocyclopropyl)ethan-1-ol HCl.
Step-by-Step Proposed Synthesis Protocol
This protocol is a hypothetical workflow designed to yield the target compound. Each step requires experimental optimization.
Step 1: Protection of the Amine The starting material, 1-aminocyclopropane-1-carboxylic acid, contains two reactive functional groups. To selectively perform reactions on the carboxylic acid, the amine must first be protected. A tert-butyloxycarbonyl (Boc) group is a common and effective choice.
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Dissolve 1-aminocyclopropane-1-carboxylic acid in a suitable solvent mixture (e.g., 1,4-dioxane and water).
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Add a base such as sodium hydroxide to deprotonate the carboxylic acid and facilitate the reaction.
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Add Di-tert-butyl dicarbonate (Boc)₂O and stir at room temperature until the reaction is complete (monitored by TLC).
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Acidify the reaction mixture and extract the Boc-protected amino acid.
Step 2: Esterification The protected amino acid is then converted to its ethyl ester to prevent the free acid from interfering with the subsequent reduction step.
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Dissolve the Boc-protected amino acid in ethanol.
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Add a catalytic amount of a strong acid (e.g., sulfuric acid) or use a coupling agent like DCC/DMAP.
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Reflux the mixture until esterification is complete.
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Work up the reaction to isolate the pure ethyl ester.
Step 3: Reduction to the Alcohol A strong reducing agent is required to convert the ester to the primary alcohol.
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In an inert atmosphere, prepare a suspension of Lithium aluminum hydride (LiAlH₄) in a dry ether solvent (e.g., THF).
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Cool the suspension to 0 °C.
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Slowly add a solution of the Boc-protected ethyl ester in dry THF.
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Allow the reaction to warm to room temperature and stir until complete.
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Carefully quench the reaction (e.g., by sequential addition of water, NaOH solution, and more water - Fieser workup).
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Filter the resulting solids and concentrate the filtrate to obtain the Boc-protected amino alcohol.
Step 4: Deprotection and Salt Formation The final step is the removal of the Boc protecting group and the formation of the hydrochloride salt.
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Dissolve the Boc-protected amino alcohol in a suitable solvent like ethyl acetate or methanol.
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Bubble anhydrous HCl gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether).
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The deprotection and salt formation occur simultaneously, typically resulting in the precipitation of the final product.
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Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum.
Caption: Proposed synthetic workflow for the target compound.
Spectroscopic and Analytical Characterization (Predicted)
No experimental spectra are available. The following are predictions of the key signals expected in ¹H NMR, ¹³C NMR, and mass spectrometry for the free base form, 2-(1-Aminocyclopropyl)ethan-1-ol.
¹H NMR (in CDCl₃, ~400 MHz):
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δ 3.7-3.8 ppm (t, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂OH). The signal would be a triplet due to coupling with the adjacent CH₂ group.
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δ 1.6-1.8 ppm (t, 2H): Methylene protons adjacent to the cyclopropyl ring (-C(C₂H₄)CH₂-). This signal would also be a triplet.
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δ 2.5-3.5 ppm (br s, 3H): Broad singlet corresponding to the exchangeable protons of the amine (NH₂) and hydroxyl (OH) groups. Disappears upon D₂O exchange.
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δ 0.4-0.8 ppm (m, 4H): Multiplet for the four methylene protons of the cyclopropane ring, which are diastereotopic and would likely show complex coupling.
¹³C NMR (in CDCl₃, ~100 MHz):
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δ ~60-65 ppm: Methylene carbon of the ethanol group (-CH₂OH).
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δ ~40-45 ppm: Methylene carbon adjacent to the cyclopropyl ring.
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δ ~30-35 ppm: Quaternary carbon of the cyclopropyl ring bearing the amino group.
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δ ~10-15 ppm: The two equivalent methylene carbons of the cyclopropane ring.
Mass Spectrometry (ESI+):
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[M+H]⁺: Expected at m/z = 102.09, corresponding to the protonated free base (C₅H₁₂NO⁺).
Safety, Handling, and Storage
The following safety information is derived from the material safety data sheet provided by AK Scientific, Inc.[1]
GHS Hazard Classification:
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Skin Irritation (Category 2): H315 - Causes skin irritation.
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Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.
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Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.
Precautionary Measures:
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Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Use only in a well-ventilated area and avoid breathing dust or fumes.[1]
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[1] An eyewash station should be readily available.[1]
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Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[1]
Applications in Drug Development and Medicinal Chemistry
While no specific applications for 2-(1-Aminocyclopropyl)ethan-1-ol hydrochloride have been reported, its structural motifs are of significant interest in drug discovery.
The Cyclopropyl Moiety: The cyclopropane ring is a "bioisostere" for groups like gem-dimethyl or phenyl rings.[2] Its inclusion in a drug candidate can:
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Improve Metabolic Stability: The strained ring is often more resistant to metabolic degradation than a simple alkyl chain.[2]
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Enhance Potency and Selectivity: The rigid, three-dimensional structure can lock a molecule into a specific conformation that is optimal for binding to a biological target, thereby increasing affinity and selectivity.[2]
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Modulate Physicochemical Properties: It can fine-tune properties like lipophilicity and aqueous solubility.
The Amino Alcohol Moiety: The 1,2-amino alcohol is a common pharmacophore found in numerous biologically active compounds, including beta-blockers and other receptor modulators. The nitrogen and oxygen atoms can act as hydrogen bond donors and acceptors, facilitating strong interactions with protein active sites.
Potential Therapeutic Areas: Given these features, this scaffold could serve as a valuable building block for creating new chemical entities (NCEs) for a range of therapeutic targets. The combination of the rigid cyclopropyl group with the flexible amino alcohol linker provides a unique vector for exploring chemical space in areas such as:
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Neuroscience (e.g., targeting GPCRs or ion channels)
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Oncology
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Infectious diseases[2]
Caption: Conceptual links between the molecule's structure and its potential applications.
Conclusion and Future Work
2-(1-Aminocyclopropyl)ethan-1-ol hydrochloride is an investigational compound with significant potential as a building block in medicinal chemistry. While experimental data remains scarce, its structural features suggest favorable properties for drug design. Future research should focus on:
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Experimental Validation: Executing the proposed synthesis or an alternative route to obtain a physical sample.
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Full Characterization: Performing comprehensive spectroscopic analysis (NMR, IR, MS) and measuring key physical properties (melting point, solubility, pKa).
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Biological Screening: Incorporating the scaffold into a library of diverse small molecules for screening against various biological targets to uncover novel therapeutic activities.
This document serves as a foundational guide to stimulate and direct future research into this promising chemical entity.
References
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Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). Molecules, 29(17), 4068. [Link]
